molecular formula C6H9NO4S B13361767 Ammonium 4-hydroxybenzenesulfonate CAS No. 5328-97-2

Ammonium 4-hydroxybenzenesulfonate

Cat. No.: B13361767
CAS No.: 5328-97-2
M. Wt: 191.21 g/mol
InChI Key: AXUYHJMSEJPTPI-UHFFFAOYSA-N
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Description

Ammonium 4-hydroxybenzenesulfonate is a chemical compound consisting of a 4-hydroxybenzenesulfonate anion and an ammonium cation. This compound is known for its intricate three-dimensional hydrogen-bond network, formed through O—H…O and N—H…O hydrogen bonds . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium 4-hydroxybenzenesulfonate can be synthesized by reacting 4-hydroxybenzenesulfonic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base neutralize each other to form the ammonium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of ammonium hydroxide to a solution of 4-hydroxybenzenesulfonic acid. The reaction is carried out under specific pH conditions to ensure complete neutralization and formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ammonium 4-hydroxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Ammonium 4-hydroxybenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium 4-hydroxybenzenesulfonate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can disrupt bacterial cell membranes, leading to antimicrobial effects. It also interacts with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

    Ammonium 4-methoxybenzenesulfonate: Similar in structure but with a methoxy group instead of a hydroxyl group.

    Ammonium benzenesulfonate: Lacks the hydroxyl group, leading to different chemical properties.

Uniqueness: Ammonium 4-hydroxybenzenesulfonate is unique due to its hydroxyl group, which enhances its hydrogen-bonding capability and reactivity in various chemical reactions. This makes it more versatile compared to its analogs .

Properties

IUPAC Name

azanium;4-hydroxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUYHJMSEJPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5328-97-2
Record name Benzenesulfonic acid, 4-hydroxy-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5328-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AMMONIUM P-PHENOLSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA96HW25K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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